

Application Notes and Protocols for α -Chymotrypsin Assay Using 4-Nitrophenyl Acetate

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Compound of Interest

Compound Name: 4-Nitrophenolate

Cat. No.: B089219

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Introduction

α -Chymotrypsin, a serine protease, is a crucial enzyme in digestive processes, catalyzing the hydrolysis of peptide bonds, particularly those adjacent to aromatic amino acid residues. Its activity is fundamental to various physiological and pathological processes, making it a significant target in drug discovery and a standard model for studying enzyme kinetics. The enzymatic activity of α -chymotrypsin can be conveniently measured using the synthetic substrate 4-nitrophenyl acetate (p-NPA). The hydrolysis of p-NPA by α -chymotrypsin yields **4-nitrophenolate**, a yellow-colored product that can be quantified spectrophotometrically. This document provides a detailed protocol for performing the α -chymotrypsin assay, including reagent preparation, experimental procedure, and data analysis.

Principle of the Assay

The α -chymotrypsin-catalyzed hydrolysis of 4-nitrophenyl acetate is a two-step process.^{[1][2]} Initially, a rapid "burst" phase occurs where the enzyme's active site serine residue attacks the substrate, leading to the release of **4-nitrophenolate** and the formation of an acetyl-enzyme intermediate.^{[1][2]} This is followed by a slower, steady-state phase where the acetyl-enzyme intermediate is hydrolyzed to regenerate the free enzyme and release acetate.^[1] The rate of **4-**

nitrophenolate formation is monitored by measuring the increase in absorbance at or near 400 nm.^{[1][2][3]}

Materials and Reagents

Reagent	Supplier	Catalog Number
α -Chymotrypsin (from bovine pancreas)	Sigma-Aldrich	C4129
4-Nitrophenyl acetate (p-NPA)	Sigma-Aldrich	N8130
Tris-HCl buffer	Any reputable supplier	-
Hydrochloric Acid (HCl)	Any reputable supplier	-
Sodium Chloride (NaCl)	Any reputable supplier	-
Dimethyl sulfoxide (DMSO) or Acetonitrile	Any reputable supplier	-

Note: Catalog numbers are provided as examples and may vary. Ensure reagents are of appropriate purity for enzymatic assays.

Experimental Protocols

Reagent Preparation

- Tris-HCl Buffer (50 mM, pH 7.8 containing 0.1 M NaCl):
 - Dissolve 6.057 g of Tris base in 800 mL of ultrapure water.
 - Add 5.844 g of NaCl.
 - Adjust the pH to 7.8 at 25 °C using 1 M HCl.
 - Bring the final volume to 1 L with ultrapure water.
- α -Chymotrypsin Stock Solution (1 mg/mL):
 - Dissolve α -chymotrypsin in cold 1 mM HCl to a final concentration of 1 mg/mL.

- Prepare fresh daily and keep on ice during use.
- Working Enzyme Solution:
 - Dilute the α -chymotrypsin stock solution in the Tris-HCl buffer to the desired final concentration for the assay (e.g., a final concentration of 30-60 μ M may be used for kinetic studies).[1]
- 4-Nitrophenyl Acetate (p-NPA) Stock Solution (100 mM):
 - Dissolve 181.15 mg of p-NPA in 10 mL of a suitable organic solvent such as DMSO or acetonitrile.[3]
 - Store at -20°C, protected from light.
- Working Substrate Solutions:
 - Prepare a series of dilutions of the p-NPA stock solution in the Tris-HCl buffer to achieve the desired final concentrations for the assay (e.g., ranging from 0.04 mM to 0.13 mM for determining Michaelis-Menten kinetics).[3]

Assay Procedure

- Set up a spectrophotometer to measure absorbance at 400 nm and maintain the temperature at 25°C.
- Pipette the appropriate volume of Tris-HCl buffer into a cuvette.
- Add the desired volume of the working enzyme solution to the cuvette.
- To initiate the reaction, add the working substrate solution to the cuvette, and mix quickly by inversion.
- Immediately start recording the absorbance at 400 nm at regular intervals (e.g., every 15-30 seconds) for a total duration of 5-10 minutes.
- A blank reaction should be performed by substituting the enzyme solution with the same volume of buffer to measure the rate of non-enzymatic hydrolysis of p-NPA.

Data Presentation

Table 1: Example Reaction Conditions

Component	Volume	Final Concentration
50 mM Tris-HCl, pH 7.8, 0.1 M NaCl	Variable	50 mM Tris, 0.1 M NaCl
α -Chymotrypsin	Variable	e.g., 50 μ g/mL
4-Nitrophenyl Acetate	Variable	e.g., 0.1 mM
Total Volume	e.g., 1 mL	

Table 2: Example Kinetic Data

Substrate Concentration [S] (mM)	Initial Velocity (V_0) (μ M/min)
0.04	Insert experimental data
0.06	Insert experimental data
0.08	Insert experimental data
0.10	Insert experimental data
0.12	Insert experimental data

Data Analysis

- Calculate the rate of reaction:
 - Plot absorbance at 400 nm versus time.
 - Determine the initial linear rate of the reaction ($\Delta A/\Delta t$).
 - Subtract the rate of the blank reaction from the rate of the enzyme-catalyzed reaction.
- Calculate the concentration of product formed:
 - Use the Beer-Lambert law: $A = \epsilon cl$, where:

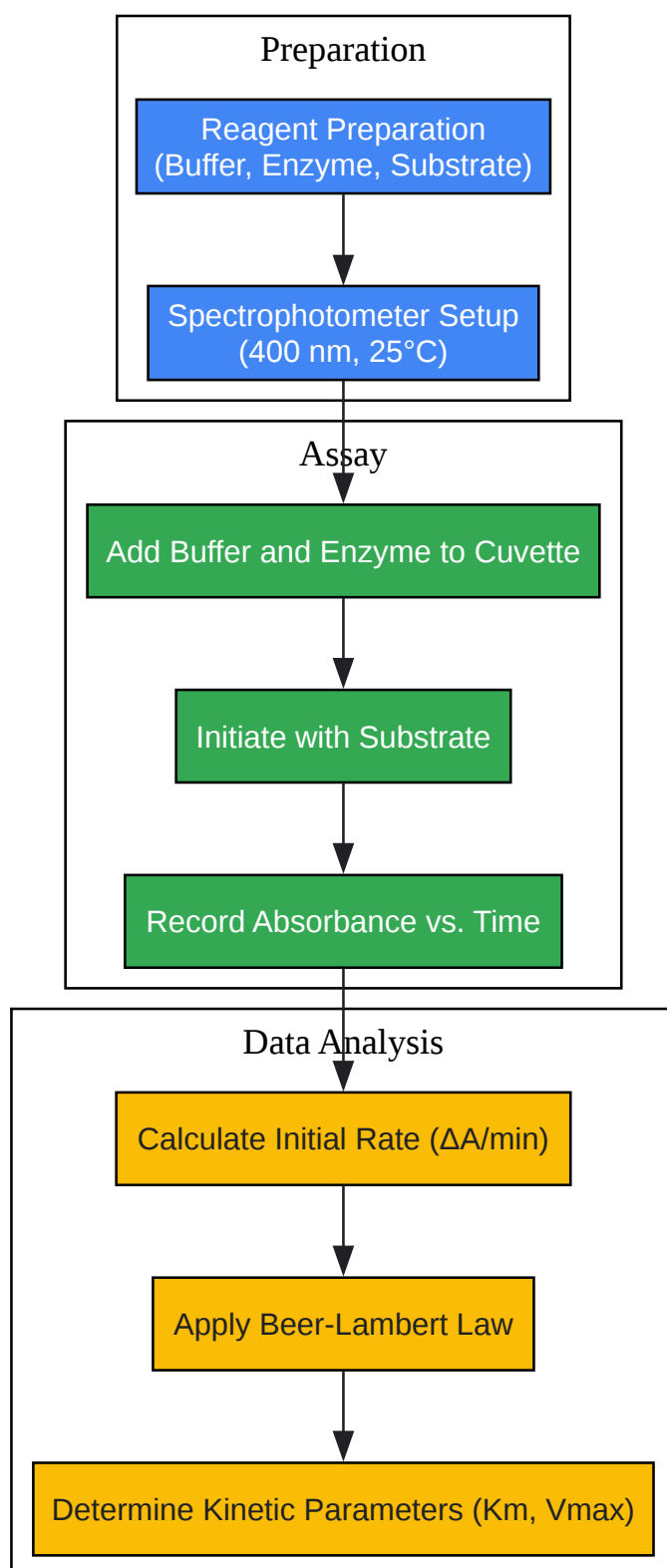
- A is the absorbance
- ϵ is the molar extinction coefficient of **4-nitrophenolate** at 400 nm in the specific buffer (e.g., $\sim 18,000 \text{ M}^{-1}\text{cm}^{-1}$ at pH 7.5).[\[3\]](#)
- c is the concentration of the product
- l is the path length of the cuvette (usually 1 cm)
- Determine Kinetic Parameters:
 - Measure the initial velocity (V_0) at various substrate concentrations [S].
 - Plot V_0 versus [S] and fit the data to the Michaelis-Menten equation to determine K_m and V_{\max} . Alternatively, use a Lineweaver-Burk plot ($1/V_0$ vs $1/[S]$).

Visualizations



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Caption: Reaction mechanism of α -chymotrypsin with 4-nitrophenyl acetate.



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Caption: Experimental workflow for the α -chymotrypsin assay.

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